molecular formula C5H8O B075487 2-Methylcyclobutanone CAS No. 1517-15-3

2-Methylcyclobutanone

Cat. No. B075487
CAS RN: 1517-15-3
M. Wt: 84.12 g/mol
InChI Key: YQENJRQBTHILBT-UHFFFAOYSA-N
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Description

2-Methylcyclobutanone is a cyclobutanone derivative with a methyl group at the second position, making it a key intermediate in various organic synthesis processes. This compound has garnered interest due to its potential utility in building complex molecular structures.

Synthesis Analysis

The synthesis of 2-methylenecyclobutanones (2-MCBones) can be efficiently performed through the Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes, leading to (E)-2-MCBones. These products can further undergo Baeyer–Villiger (BV) oxidation catalyzed by (PhSe)2 with H2O2 at room temperature to yield 4-methylenebutanolides, showcasing a green and stereospecific pathway (Yu et al., 2014). Additionally, proline and secondary amine co-catalyzed condensation offer a facile approach to 2-MCBones under nearly neutral conditions, highlighting an alternative synthesis route from readily available materials (Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Methylcyclobutanone features a cyclobutane ring with a ketone functional group, making it prone to interesting chemical reactivities due to the ring strain and the polar carbonyl group.

Chemical Reactions and Properties

2-Methylcyclobutanone and its derivatives, such as 2-methylenecyclobutanones, undergo specific chemical reactions, including regio-specific hydrogenation over a Pd/C catalyst to produce 2-substituted cyclobutanones. This reaction utilizes atmospheric pressure H2 and occurs smoothly at room temperature, indicating the compound's utility in synthesizing intermediates for drugs and pesticides (Yang et al., 2019).

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • Facile Synthesis : 2-Methylenecyclobutanones can be synthesized using a Ca(OH)2-catalyzed direct condensation of cyclobutanone and aldehydes. This process is green, stereospecific, and occurs under mild conditions, making these compounds useful building blocks in synthesis (Yu et al., 2014).
    • Hydrogenation Reactions : 2-Methylenecyclobutanones can undergo Pd/C-catalyzed hydrogenation at room temperature and atmospheric pressure, producing 2-substituted cyclobutanones. This is significant for drug and pesticide intermediate synthesis (Yang et al., 2019).
    • Condensation Reactions : Using L-proline catalysts, 2-Methylenecyclobutanones are accessible from cyclobutanone and aldehydes. This method is direct and employs near-neutral catalysts (Yu et al., 2015).
  • Food Irradiation Detection :

    • Marker for Irradiated Chicken : 2-Dodecylcyclobutanone has been synthesized and characterized as a potential marker for irradiated chicken meat and other lipid-containing foods (Boyd et al., 1991).
    • Supercritical Fluid Extraction Method : This method is used for isolating 2-alkylcyclobutanones (markers) from irradiated fish, demonstrating their presence in all irradiated samples (Tewfik et al., 1999).
    • Rapid Identification in Irradiated Food : 2-Dodecylcyclobutanone can be extracted from γ-irradiated food using acetonitrile, simplifying the identification process (Chan et al., 2014).

properties

IUPAC Name

2-methylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENJRQBTHILBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934330
Record name 2-Methylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclobutanone

CAS RN

1517-15-3
Record name 2-Methylcyclobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclobutan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
D Van Leusen, PHFH Rouwette… - The Journal of Organic …, 1981 - ACS Publications
… This NeSMIC is applied to a two-step synthesis of (R)-(+)-2-methylcyclobutanone (12), as … leads to racemic 2-methylcyclobutanone (when racemic 1, 3-dibromobutane is used, eq l). 3 …
Number of citations: 40 pubs.acs.org
RN Harris III, P Sundararaman… - Journal of the American …, 1983 - ACS Publications
… 2-methylcyclobutanone.18 Attempts to generate the thermodynamic enolate of 2-methylcyclobutanone … However, it was found that by treating excess 2-methylcyclobutanone with lithium …
Number of citations: 23 pubs.acs.org
A Avenoza, JH Busto, JM Peregrina… - Tetrahedron, 2005 - Elsevier
… 5c Later, Frahm and co-workers 7 obtained the four stereoisomers in enantiopure form by an asymmetric Strecker synthesis starting from racemic 2-methylcyclobutanone and (R)-…
Number of citations: 19 www.sciencedirect.com
M Hanack, CJ Collins, H Stutz… - Journal of the American …, 1981 - ACS Publications
… 2-methylcyclobutanone (7b) was formed (Table I); there was no … into 2-methylcyclobutanone (7b). Table II shows theproduct … A small percentage of 2-methylcyclobutanone bis(…
Number of citations: 28 pubs.acs.org
JC Duggan, WH Urry, J Schaefer - Tetrahedron Letters, 1971 - Elsevier
Prior to the insight from this valuable new tool and before experiments described below, structure awas compatible with all known properties of this dimer, and with history. Its mass …
Number of citations: 14 www.sciencedirect.com
FN Tebbe - Journal of the American Chemical Society, 1973 - ACS Publications
… The ir and nmr spectra of the hydrogenation product, which was purified by glpc, matched exactly those reported for 2methylcyclobutanone.8 Pyrolyses of 160-mg samples of furfuryl …
Number of citations: 81 pubs.acs.org
WS Trahanovsky, MG Park - Journal of the American Chemical …, 1973 - ACS Publications
… The ir and nmr spectra of the hydrogenation product, which was purified by glpc, matched exactly those reported for 2methylcyclobutanone.8 Pyrolyses of 160-mg samples of furfuryl …
Number of citations: 33 pubs.acs.org
FJ Volk, M Wagner, AW Frahm - Tetrahedron: Asymmetry, 2003 - Elsevier
… Synthesis of enantiopure 2,4-methanovalines has been achieved by means of asymmetric Strecker synthesis starting from racemic 2-methylcyclobutanone. The trans-configured α-…
Number of citations: 37 www.sciencedirect.com
TS Kuhlman, M Pittelkow, TI Sølling… - Angew. Chem., Int …, 2013 - pittelkow.kiku.dk
… involved through the use of the techniques time-resolved mass-spectrometry (TRMS) and time-resolved photoelectron spectroscopy (TRPES) on four molecules: 2methylcyclobutanone (…
Number of citations: 21 pittelkow.kiku.dk
MF Ruiz-Lopez, D Rinaldi - Chemical physics, 1984 - Elsevier
… The CD properties for (R)-2-methylcyclobutanone as measured in … the medium especially in the case of (R)-2-methylcyclobutanone. … The effect predrcted for (R)-2-methylcyclobutanone …
Number of citations: 17 www.sciencedirect.com

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